N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

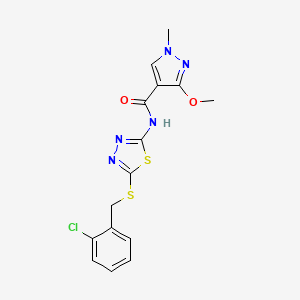

N-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-chlorobenzylthio group and a substituted pyrazole-carboxamide moiety. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The pyrazole ring, substituted with a methoxy group at position 3 and a methyl group at position 1, enhances lipophilicity and metabolic stability, which are critical for bioavailability .

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2S2/c1-21-7-10(13(20-21)23-2)12(22)17-14-18-19-15(25-14)24-8-9-5-3-4-6-11(9)16/h3-7H,8H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIQSSCNGXISOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that integrates the thiadiazole and pyrazole moieties, both of which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The compound can be represented by the following structure:

1. Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens such as Xanthomonas oryzae and Fusarium graminearum. In vitro studies indicated that certain thiadiazole derivatives exhibited inhibition rates of up to 56% against X. oryzae at a concentration of 100 μg/mL . The incorporation of the chlorobenzyl group in our compound may enhance its interaction with microbial targets.

2. Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For example, compounds similar to our target have demonstrated cytotoxic effects on several cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. One study reported an IC50 value of 3.3 μM against the MDA-MB-231 cell line for a related thiadiazole derivative . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Compounds with this scaffold have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that our compound may be beneficial in treating inflammatory conditions.

4. Other Pharmacological Effects

Thiadiazoles have been studied for various other activities including:

- Carbonic Anhydrase Inhibition : Some derivatives act as potent inhibitors of carbonic anhydrase isoenzymes, which are crucial in regulating pH and fluid balance in biological systems .

- Anticonvulsant Activity : Certain thiadiazole derivatives have shown promise in reducing seizure activity in animal models .

Case Studies

| Study | Activity | Results |

|---|---|---|

| Egyptian Journal of Chemistry | Antimicrobial | Inhibition rates of 30%-56% against Xanthomonas oryzae at 100 μg/mL |

| PMC Article | Anticancer | IC50 values as low as 3.3 μM against MDA-MB-231 cells |

| Innovare Academics | Anti-inflammatory | Significant reduction in pro-inflammatory markers |

Scientific Research Applications

Molecular Formula

- C : 15

- H : 15

- Cl : 1

- N : 5

- O : 2

- S : 1

Molecular Weight

The molecular weight of this compound is approximately 315.81 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown efficacy against various cancer cell lines, including lung cancer and breast cancer. The mechanism often involves inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis .

Case Study: EGFR Inhibition

A series of new compounds based on the structure of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide were synthesized and tested for their ability to inhibit EGFR. The results showed that these compounds could significantly reduce cell viability in EGFR-mutant lung cancer cells, suggesting their potential as targeted therapies .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that similar derivatives exhibit activity against several fungal pathogens, making them candidates for agricultural applications as fungicides .

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of thiadiazole derivatives, several compounds demonstrated effective inhibition against Pythium ultimum and Corynespora cassiicola, with some exhibiting comparable efficacy to commercial fungicides .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Modifications

- 1,3,4-Thiadiazole vs. 1,2,4-Triazole Derivatives: The compound in , 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate, replaces the thiadiazole core with a 1,2,4-triazole. The triazole derivative exhibited moderate antimicrobial activity, whereas thiadiazole-based compounds (e.g., ) show stronger acetylcholinesterase (AChE) inhibition due to enhanced π-π stacking with enzyme active sites .

Pyrazole-Carboxamide vs. Thiazole-Carboxamide :

In , N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides replace the pyrazole ring with a thiazole. Thiazoles offer greater conformational rigidity, which improves target selectivity but may reduce solubility. The pyrazole-carboxamide in the target compound balances flexibility and polarity, likely enhancing membrane permeability .

Substituent Variations

2-Chlorobenzylthio vs. Piperidinylethylthio :

describes N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives. Replacing the 2-chlorobenzyl group with a piperidinylethyl chain introduces basicity and increases water solubility. However, the chloroaromatic group in the target compound enhances hydrophobic interactions with target proteins, as seen in its higher predicted LogP (3.2 vs. 2.1 for the piperidine analogue) .Methoxy vs. Nitro Groups : Pyrazole derivatives in incorporate 4-nitrophenyl substituents, which improve electron-withdrawing effects but may increase toxicity. The 3-methoxy group in the target compound provides moderate electron-donating properties, stabilizing resonance structures without compromising safety .

Q & A

Q. Optimization Tips :

Q. Model Recommendations :

- Solid tumors: Use adherent lines (e.g., A549 for lung cancer).

- Hematologic cancers: Suspension cultures (e.g., Jurkat).

Q. Mitigation Strategies :

- Standardize protocols (e.g., CLIA guidelines).

- Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation).

Q. Analytical Validation :

- LogP measurement via shake-flask method.

- Permeability assay using Caco-2 monolayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.